3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a 4-fluorobenzylthio group and a 3-pyridinyl group attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 4-fluorobenzyl chloride) with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Attachment of the 3-Pyridinyl Group: The final step involves the coupling of the triazole intermediate with a pyridine derivative, which can be achieved through various coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings (fluorobenzyl and pyridinyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-((4-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-((4-Bromobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
Uniqueness
Compared to similar compounds, 3-((4-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability, making this compound particularly interesting for drug development and other applications.
Properties
CAS No. |
578758-14-2 |
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Molecular Formula |
C14H12FN5S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-12-5-3-10(4-6-12)9-21-14-19-18-13(20(14)16)11-2-1-7-17-8-11/h1-8H,9,16H2 |
InChI Key |
YAXATNLHOAPIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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